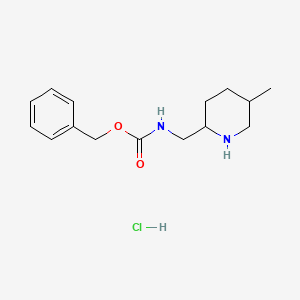

Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride

Description

Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride is a synthetic carbamate derivative characterized by a piperidine ring substituted with a methyl group at the 5-position and a benzyl carbamate moiety attached via a methylene linker. Its molecular formula is C₁₅H₂₁ClN₂O₂ (inferred from structural analogs), with a molecular weight of approximately 284.78 g/mol (aligned with similar piperidine-based carbamates) . Its structural features—such as the piperidine ring’s stereoelectronic properties and the carbamate’s protective group functionality—make it relevant for drug discovery and crystallographic studies (e.g., via SHELX-based refinement) .

Properties

IUPAC Name |

benzyl N-[(5-methylpiperidin-2-yl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-12-7-8-14(16-9-12)10-17-15(18)19-11-13-5-3-2-4-6-13;/h2-6,12,14,16H,7-11H2,1H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEQCNQMYDVPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 5-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to ensure the purity and consistency of the product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity

Recent studies have indicated that compounds containing piperidine derivatives, including benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride, exhibit promising anticancer properties. Research has demonstrated that these compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For instance, piperidine derivatives have been shown to act as inhibitors of protein kinases, which play critical roles in cancer cell signaling .

1.2. Neurological Disorders

The compound's structure suggests potential efficacy in treating neurological disorders such as Alzheimer's disease. Piperidine derivatives are known for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the management of Alzheimer's symptoms. Studies have indicated that modifications to the piperidine moiety can enhance brain penetration and improve therapeutic outcomes .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Researchers have explored various substitutions on the piperidine ring to enhance binding affinity and selectivity for biological targets.

Table 1: Structure-Activity Relationship Findings

| Compound Variant | Binding Affinity (nM) | Target Enzyme/Protein | Notes |

|---|---|---|---|

| Original Compound | 850 | μ-opioid receptor | Moderate affinity |

| Hydroxyl Substituted | 4 | μ-opioid receptor | Excellent binding affinity |

| N-benzyl Derivative | 1000 | Cholinesterase | Superior inhibition properties |

Synthesis and Preparation Methods

The synthesis of this compound involves several steps that can be optimized for yield and purity. The preparation typically includes:

- Starting Materials : Utilizing readily available precursors such as piperidine derivatives and benzyl carbamate.

- Reactions : Employing methods such as nucleophilic substitution or coupling reactions to form the desired product.

- Purification : Techniques like crystallization or chromatography are used to isolate the final compound with high purity.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| 1 | React piperidine with benzyl chloroformate to form an intermediate |

| 2 | Purify the intermediate via recrystallization |

| 3 | Convert to hydrochloride salt for enhanced stability |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Alzheimer's Disease

A study investigated the effects of a related piperidine derivative on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory and learning tasks, correlating with reduced levels of amyloid-beta plaques in the brain .

Case Study 2: Cancer Treatment

In another study, a series of piperidine-based compounds were evaluated for their anticancer activity against various cell lines. The results showed that modifications to the piperidine ring significantly enhanced cytotoxicity against breast cancer cells, suggesting a viable pathway for drug development .

Mechanism of Action

The mechanism of action of Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The piperidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences between the target compound and related derivatives:

Key Observations :

- Substituent Position: The target compound’s 5-methylpiperidin-2-yl group contrasts with the 4-methylpiperidin-4-yl group in CAS 676559-74-3.

- Functional Groups : The hydrazine substituent in Benzyl 4-hydrazinylpiperidine-1-carboxylate HCl introduces nucleophilic reactivity, unlike the carbamate’s protective role in the target compound .

- Scaffold Complexity : The bicyclooctane-amine derivative from the patent features a fused heterocyclic system, suggesting divergent biological targeting compared to simpler piperidine-carbamates .

Physicochemical and Application-Based Differences

- Solubility : The bicyclooctane-amine derivative’s fused heterocycle likely reduces aqueous solubility compared to piperidine-carbamates, which benefit from the polar carbamate group .

- Pharmaceutical Relevance : Piperidine-carbamates are commonly used as protease inhibitor intermediates, whereas fused heterocycles (e.g., pyrazolo-pyrrolo-pyridines) may target kinase pathways .

Biological Activity

Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride is a piperidine derivative with potential pharmacological applications. The compound's structure, characterized by a benzyl group and a methyl carbamate moiety, suggests it may interact with various biological systems, particularly in the context of neurological and pain management therapies. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a unique piperidine structure that enhances its solubility and stability due to the hydrochloride salt form. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Research indicates that compounds similar to this compound may modulate neurotransmitter systems. They are believed to act on receptors involved in pain perception and inflammation. Specifically, studies suggest that such compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in cholinergic signaling pathways .

Biological Activity Overview

The biological activities associated with this compound include:

- Neuroprotective Effects : The compound exhibits potential neuroprotective properties by modulating cholinergic activity, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease .

- Analgesic Properties : Similar piperidine derivatives have shown analgesic effects, indicating potential use in pain management.

- Anticancer Activity : Some derivatives have demonstrated growth inhibition against various cancer cell lines, suggesting that this compound might possess anticancer properties .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotective | Modulates AChE and BuChE activity | |

| Analgesic | Exhibits pain-relieving effects | |

| Anticancer | Growth inhibition in cancer cell lines |

Table 2: In Vitro Studies on Anticancer Activity

Case Studies

- Neuroprotection in Alzheimer's Disease : A study investigated the effects of similar piperidine derivatives on AChE inhibition. Results indicated significant neuroprotective effects, suggesting that this compound could be beneficial in treating cognitive decline associated with Alzheimer's disease .

- Anticancer Potential : Research involving various cancer cell lines has shown that compounds related to this compound can induce apoptosis and inhibit cell proliferation effectively. For instance, derivatives were tested against MDA-MB-231 cells, demonstrating promising anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.